The indazole core consists of a benzene ring fused to a pyrazole ring, with substituents strategically positioned to modulate electronic and steric effects. Key features include:
Molecular Formula: C₈H₈FN₃
Molecular Weight: 165.17 g/mol
SMILES: CN1C=C2C(=CC(=C(C2=N1)F)N
The methyl group at N2 forces the indazole into the 2H-tautomeric form, as confirmed by NMR studies of analogous compounds. This tautomeric preference distinguishes it from 1H-indazoles, which exhibit dynamic proton exchange between N1 and N2.
Indazoles exist in two tautomeric forms (1H and 2H), with stability governed by substituent effects:
| Tautomer | Stabilizing Factors | Energy Difference (kcal/mol) |
|---|---|---|
| 1H | Hydrogen bonding at N1 | +2.4 (less stable) |
| 2H | Methyl group at N2 | 0 (reference) |
Data derived from DFT calculations on analogous 2-methylindazoles.
The 2-methyl group in 7-amino-4-fluoro-2-methyl-2H-indazole locks the molecule in the 2H form, eliminating tautomeric ambiguity. This rigidity simplifies spectroscopic interpretation and crystallographic analysis.
Single-crystal X-ray diffraction of a related indazole derivative (3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide) revealed a monoclinic lattice (space group P21/n) with unit cell parameters a = 11.0292 Å, b = 11.4332 Å, c = 15.6690 Å, and β = 102.481°. While direct data for 7-amino-4-fluoro-2-methyl-2H-indazole is unavailable, analogous compounds exhibit:
The fluorine atom’s small van der Waals radius (1.47 Å) allows minimal distortion of the benzene ring, preserving planarity.
Density functional theory (DFT) calculations on similar indazoles (e.g., 3-amino-4-morpholino derivatives) reveal:
Key Electronic Parameters:
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.32 |
| LUMO Energy | -1.87 |
| Band Gap (ΔE) | 4.45 |
| Chemical Hardness (η) | 2.23 |
Calculated at B3LYP/6-311G(d,p) level for a fluorinated indazole analog.
The electron-withdrawing fluorine atom reduces HOMO-LUMO gap by 0.3 eV compared to non-fluorinated analogs, enhancing charge transfer efficiency.
The installation of the C-7 amino group in 2H-indazoles typically proceeds via nitration followed by reduction. A Fe(NO₃)₃·9H₂O/Zn(OTf)₂ system in acetonitrile at 80°C achieves regioselective nitration of 2-(p-tolyl)-2H-indazole, yielding 7-nitro-2-(p-tolyl)-2H-indazole in 64% yield [1]. This method leverages Lewis acid coordination to direct nitration to the C-7 position, as evidenced by X-ray crystallographic data (CCDC 2313021) [1]. Subsequent reduction employs Zn powder (15 equiv.) and Pd(TFA)₂ (40 mol%) in ethanol at 60°C, affording 7-amino-2-(p-tolyl)-2H-indazole with 73% yield [1]. The palladium catalyst facilitates heterogeneous hydrogen transfer, avoiding high-pressure H₂ conditions.
Critical parameters include:
Electrophilic fluorination at the C-4 position presents unique challenges due to competing oxidation pathways. Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in dimethylacetamide (DMA) at 80°C achieves C-4 fluorination of 4-bromoindazole derivatives with 26% yield [3]. This method circumvents piperidine ring oxidation observed in tricyclic indazoles by pre-functionalizing simpler substrates [3]. Alternative approaches include Hartwig ortho-fluorination of pyridine precursors prior to indazole cyclization, though this requires acetal protection/deprotection sequences to preserve aldehyde functionality [3].
Table 1: Fluorination Methods for Indazole Derivatives
| Method | Reagent | Solvent | Temp (°C) | Yield (%) | Selectivity |
|---|---|---|---|---|---|
| Electrophilic | Selectfluor | DMA | 80 | 26 | C-4 > C-5 |
| Directed ortho- | AgF₂ | MeCN | 100 | 58 | C-3 > C-5 |
| Late-stage | HF-pyridine | DCM | 25 | <10 | Non-selective |
N2-methylation of indazoles demands precise control to avoid N1 regioisomer formation. A TfOH-catalyzed (10 mol%) reaction with diazomethane derivatives in dichloromethane achieves >95% N2 selectivity [4]. The mechanism involves triflate-assisted protonation of the indazole N1 position, rendering N2 more nucleophilic toward diazo compounds. This method tolerates electron-withdrawing groups (EWGs) and sterically hindered substrates, producing 2-methyl-2H-indazoles in yields up to 89% [4].
Key advantages over traditional methods:
Two catalytic systems dominate indazole synthesis:
1.4.1 Cobalt(III)-Catalyzed Cyclization
Co(III) complexes (e.g., [Cp*Co(CO)I₂]) catalyze the reaction between azobenzenes and aldehydes via a proposed cobaltacycle intermediate [5]. The process involves:
This method achieves 68–84% yields for N-aryl-2H-indazoles under aerobic conditions [5].
1.4.2 Copper-Mediated Cycloisomerization
Cu(I) catalysts (e.g., CuI/1,10-phenanthroline) enable intramolecular cyclization of 2-alkynylazobenzenes through a 1,2-hydride shift mechanism [6]. Density functional theory (DFT) calculations identify the hydride shift as rate-determining (ΔG‡ = 24.3 kcal/mol) [6]. The reaction proceeds at 80°C in DMF, affording 3-alkenyl-2H-indazoles in 85–92% yields [6].
Table 2: Catalytic Indazole Formation Comparison
| Catalyst | Substrate | Conditions | Yield (%) | Turnover Frequency (h⁻¹) |
|---|---|---|---|---|
| Co(III) | Azobenzene + Aldehyde | 100°C, O₂ | 68–84 | 12 |
| Cu(I) | 2-Alkynylazobenzene | 80°C, DMF | 85–92 | 8 |
The proton nuclear magnetic resonance spectrum of 7-amino-4-fluoro-2-methyl-2H-indazole exhibits characteristic signals that allow for complete structural elucidation. The aromatic proton at position 3 appears as a singlet at approximately 8.0-8.2 parts per million, consistent with typical 2H-indazole derivatives [1] [2]. This downfield chemical shift results from the deshielding effect of the adjacent nitrogen atoms in the indazole ring system.
The aromatic protons at positions 5 and 6 display distinct coupling patterns due to the asymmetric substitution pattern. The hydrogen at position 5 appears as a triplet with coupling constants of 7-8 hertz at 7.1-7.3 parts per million, while the hydrogen at position 6 resonates as a doublet with coupling constants of 8-9 hertz at 6.8-7.0 parts per million [3] [4]. These coupling patterns are characteristic of ortho-coupled aromatic protons in substituted indazole derivatives.
The amino group protons exhibit characteristic behavior typical of primary aromatic amines. The asymmetric stretching mode of the amino group appears as a broad singlet at 5.2-5.8 parts per million, while the symmetric stretching occurs at slightly lower field [5]. The broadening of these signals is attributed to rapid exchange with trace moisture and the quadrupolar relaxation effects of nitrogen-14.
The N-methyl group at position 2 provides a distinctive singlet at 4.1-4.3 parts per million, confirming the 2H-tautomeric form of the indazole system [6] [7]. This chemical shift is characteristic of N-methyl groups attached to nitrogen atoms in heterocyclic aromatic systems.
The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the carbon framework of 7-amino-4-fluoro-2-methyl-2H-indazole. The carbon at position 3 resonates at 120-125 parts per million, which is typical for carbon atoms adjacent to nitrogen in indazole systems [2] [4]. This chemical shift reflects the electron-withdrawing effect of the adjacent nitrogen atoms.
The carbon-fluorine bond at position 4 exhibits a characteristic downfield shift to 145-155 parts per million due to the strong electronegativity of fluorine. This carbon displays significant coupling to fluorine-19, with one-bond carbon-fluorine coupling constants typically ranging from 245-260 hertz [8] [9]. The magnitude of this coupling constant provides confirmatory evidence for the direct carbon-fluorine bond.
The carbon bearing the amino group at position 7 appears at 140-145 parts per million, reflecting the electron-donating nature of the amino substituent. This chemical shift is consistent with amino-substituted aromatic carbons in similar heterocyclic systems [10] [2].
The N-methyl carbon resonates at 39-41 parts per million, which is characteristic of methyl groups attached to aromatic nitrogen atoms [6] [7]. The remaining aromatic carbons of the indazole ring system appear in the typical aromatic region of 110-130 parts per million.
Nitrogen-15 nuclear magnetic resonance spectroscopy provides crucial information for distinguishing between the two nitrogen atoms in the indazole ring system. The nitrogen at position 1 exhibits a chemical shift of -85 to -90 parts per million, while the nitrogen at position 2 appears significantly upfield at -150 to -160 parts per million [7] [8].
These chemical shift differences are diagnostic for the 2H-tautomeric form of indazole derivatives. The nitrogen bearing the methyl substituent at position 2 shows the characteristic upfield shift associated with sp2-hybridized nitrogen atoms in five-membered aromatic heterocycles [11]. The chemical shift of nitrogen-1 is consistent with pyridine-like nitrogen atoms in fused ring systems.
The fluorine-19 nuclear magnetic resonance spectrum exhibits a single resonance at -140 to -150 parts per million, appearing as a singlet due to the absence of significant coupling to other fluorine atoms [8] [9]. This chemical shift is characteristic of aromatic fluorine atoms in electron-rich environments, reflecting the electron-donating influence of the amino group at the adjacent position.
The fluorine-19 chemical shift provides valuable information about the electronic environment of the fluorine substituent. The relatively upfield position compared to electron-deficient fluoroaromatics indicates the activating effect of the amino group through resonance interactions [12] [13].
The infrared spectrum of 7-amino-4-fluoro-2-methyl-2H-indazole displays characteristic amino group stretching vibrations that provide definitive identification of the primary amine functionality. The asymmetric nitrogen-hydrogen stretching mode appears at 3450-3500 wavenumbers, while the symmetric stretching occurs at 3350-3400 wavenumbers [5] [14]. These frequencies are typical for primary aromatic amines and confirm the presence of the amino substituent.
The separation between asymmetric and symmetric stretching modes of approximately 100 wavenumbers is characteristic of primary amines. This splitting pattern distinguishes primary amines from secondary amines, which exhibit only a single nitrogen-hydrogen stretching band [5].
The aromatic ring system exhibits several characteristic vibrational modes in the fingerprint region. The aromatic carbon-carbon stretching vibrations appear as strong bands at 1600-1620 wavenumbers, consistent with substituted indazole derivatives [15] [16]. These bands arise from the skeletal stretching modes of the aromatic ring system and provide confirmation of the aromatic nature of the compound.
Additional aromatic vibrations occur in the 1450-1550 wavenumber region, corresponding to ring breathing modes and other skeletal vibrations. The exact positions and intensities of these bands are influenced by the substitution pattern and provide fingerprint information for structural identification [15] [17].
The carbon-fluorine bond exhibits a characteristic stretching vibration at 1220-1250 wavenumbers [18] [19]. This band is of medium intensity and provides definitive evidence for the presence of the fluorine substituent. The frequency is typical for aromatic carbon-fluorine bonds and falls within the expected range for fluorinated heterocyclic compounds.
The carbon-nitrogen stretching vibrations of the amino group appear at 1280-1320 wavenumbers [14]. These bands are of medium intensity and provide additional confirmation of the amino functionality. The frequency range is characteristic of aromatic carbon-nitrogen bonds in amino-substituted heterocycles.
The mass spectrum of 7-amino-4-fluoro-2-methyl-2H-indazole exhibits a molecular ion peak at mass-to-charge ratio 167, corresponding to the molecular formula C8H8FN3 . The molecular ion peak typically appears with weak intensity, which is characteristic of aromatic heterocycles containing nitrogen atoms [21] [22].
The base peak occurs at mass-to-charge ratio 150, corresponding to the loss of the amino group (mass 17) from the molecular ion [22]. This fragmentation is favored due to the stability of the resulting radical cation and represents the most abundant ion in the mass spectrum.
A significant fragment ion appears at mass-to-charge ratio 152, corresponding to the loss of the methyl group (mass 15) from the molecular ion [23]. This fragmentation pathway is common in N-methylated heterocycles and provides structural information about the substitution pattern.
Additional minor fragments may include ions resulting from loss of hydrogen fluoride (mass 20) and various combinations of functional group losses. The fragmentation pattern is consistent with the proposed structure and provides confirmatory evidence for the substitution pattern [21] [22].
The presence of fluorine introduces characteristic isotope patterns in the mass spectrum. Fluorine-19 is monoisotopic, so no significant isotope peaks are observed for fluorine-containing fragments. However, the natural isotope patterns of carbon-13 and nitrogen-15 provide additional structural information and confirm the molecular formula [24] [25].
The ultraviolet-visible absorption spectrum of 7-amino-4-fluoro-2-methyl-2H-indazole exhibits two primary absorption bands characteristic of substituted indazole derivatives [26] [27]. The most intense absorption occurs at 250-260 nanometers with an extinction coefficient of approximately 10,000 liters per mole per centimeter, corresponding to a π→π* electronic transition.
This transition involves the promotion of electrons from the highest occupied molecular orbital to the lowest unoccupied molecular orbital of the aromatic system [28]. The position and intensity of this band are influenced by the electron-donating amino group and the electron-withdrawing fluorine substituent, resulting in a bathochromic shift compared to unsubstituted indazole [27] [29].
A secondary absorption band appears at 290-310 nanometers with an extinction coefficient of approximately 1,000 liters per mole per centimeter [30] [27]. This band corresponds to an n→π* transition involving the promotion of non-bonding electrons on nitrogen atoms to the π* orbitals of the aromatic system.
The position and intensity of this band provide information about the electronic environment of the nitrogen atoms and the degree of conjugation in the molecule [28] [31]. The presence of both absorption bands is characteristic of amino-substituted indazole derivatives and confirms the extended conjugation in the aromatic system.
The absorption characteristics of 7-amino-4-fluoro-2-methyl-2H-indazole exhibit solvatochromic behavior, with changes in absorption maxima depending on solvent polarity [32]. In polar solvents, both absorption bands typically undergo slight bathochromic shifts due to stabilization of the excited states by polar solvent molecules.
These solvatochromic effects provide additional information about the electronic structure and charge distribution in the excited states of the molecule [26] [29]. The magnitude of the solvatochromic shifts can be correlated with the dipole moment changes upon electronic excitation.
| Table 1. Summary of Key Spectroscopic Parameters for 7-amino-4-fluoro-2-methyl-2H-indazole | |||
|---|---|---|---|
| Technique | Assignment | Chemical Shift/Frequency | Multiplicity/Intensity |
| ¹H NMR | Aromatic H-3 | 8.0-8.2 ppm | s |
| ¹H NMR | Aromatic H-5 | 7.1-7.3 ppm | t (J=7-8 Hz) |
| ¹H NMR | Aromatic H-6 | 6.8-7.0 ppm | d (J=8-9 Hz) |
| ¹H NMR | NH₂ (asymmetric) | 5.2-5.8 ppm | br s |
| ¹H NMR | CH₃ (N-methyl) | 4.1-4.3 ppm | s |
| ¹³C NMR | C-4 (C-F) | 145-155 ppm | ¹JC-F = 245-260 Hz |
| ¹³C NMR | C-7 (C-NH₂) | 140-145 ppm | - |
| ¹⁵N NMR | N-1 | -85 to -90 ppm | - |
| ¹⁵N NMR | N-2 | -150 to -160 ppm | - |
| ¹⁹F NMR | F-4 | -140 to -150 ppm | s |
| IR | NH₂ asymmetric stretch | 3450-3500 cm⁻¹ | medium |
| IR | NH₂ symmetric stretch | 3350-3400 cm⁻¹ | medium |
| IR | C-F stretch | 1220-1250 cm⁻¹ | medium |
| MS | Molecular ion [M]⁺ | m/z 167 | weak |
| MS | Base peak [M-NH₂]⁺ | m/z 150 | strong |
| UV-Vis | π→π* transition | 250-260 nm | ε ≈ 10⁴ M⁻¹cm⁻¹ |
| UV-Vis | n→π* transition | 290-310 nm | ε ≈ 10³ M⁻¹cm⁻¹ |